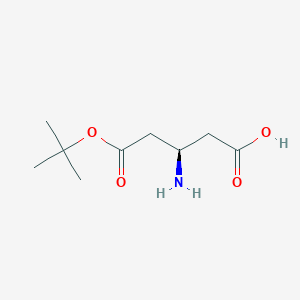

H-L-BETA-GLU(OtBU)-OH

Description

Classification as a Protected Amino Acid Derivative

The designation "protected amino acid derivative" is central to understanding the function of H-L-beta-Glu(OtBu)-OH. In chemical synthesis, particularly in peptide synthesis, reactive functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. H-L-beta-Glu(OtBu)-OH features a key protecting group: the tert-butyl (tBu) ester.

The tert-butyl group is attached to the gamma-carboxyl group of the glutamic acid side chain, forming a tert-butyl ester (OtBu). This bulky group serves to protect the carboxylic acid during chemical reactions. It is stable under various conditions but can be selectively removed when desired, typically under acidic conditions. This strategic protection allows chemists to control which parts of the molecule react and in what sequence, a concept crucial for the controlled construction of complex molecules.

The "H" in its name signifies a free amino group, while "OH" indicates a free carboxylic acid at the alpha-position. This configuration makes it a ready-to-use building block in synthetic sequences. In many applications, the amino group is further protected, often with a fluorenylmethoxycarbonyl (Fmoc) group, to create Fmoc-L-beta-Glu(OtBu)-OH, a widely used reagent in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Fmoc group provides temporary protection for the amino group and can be removed under basic conditions, offering an orthogonal protection strategy to the acid-labile tert-butyl ester. nih.gov

Table 1: Key Properties of H-L-beta-Glu(OtBu)-OH and its Fmoc-Protected Derivative

| Property | H-L-beta-Glu(OtBu)-OH | Fmoc-L-beta-Glu(OtBu)-OH |

|---|---|---|

| CAS Number | 115939-63-4 chemsrc.com | 209252-17-5 sigmaaldrich.com |

| Molecular Formula | C9H17NO4 glpbio.com | C24H27NO6 sigmaaldrich.com |

| Molecular Weight | 203.23 g/mol glpbio.com | 425.47 g/mol sigmaaldrich.com |

| Appearance | White to off-white powder | White powder sigmaaldrich.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972). biocrick.com | Information not widely available, but used in SPPS solvents. |

| Storage Temperature | 2-8°C | 2-8°C sigmaaldrich.com |

Significance in Organic and Bioorganic Synthesis

The primary significance of H-L-beta-Glu(OtBu)-OH lies in its role as a versatile building block in the synthesis of peptides and other bioactive molecules. Its incorporation into a peptide chain introduces a beta-amino acid residue, which can have profound effects on the resulting molecule's structure and function.

Beta-Peptides and Peptidomimetics:

The introduction of beta-amino acids, such as the residue derived from H-L-beta-Glu(OtBu)-OH, into peptide backbones leads to the formation of β-peptides. These molecules often adopt stable secondary structures, like helices and turns, that are distinct from those of their alpha-peptide counterparts. researchgate.net A key advantage of β-peptides is their enhanced resistance to enzymatic degradation by proteases. iris-biotech.deiris-biotech.de This increased stability is a highly desirable trait for the development of therapeutic peptides, as it can lead to a longer half-life in the body. iris-biotech.de

Applications in Drug Discovery and Materials Science:

The unique properties of peptides containing beta-amino acid residues make them attractive candidates for drug discovery. smolecule.com For instance, they have been investigated for their potential as antimicrobial agents. nih.govuzh.ch The ability to modify the peptide backbone with beta-amino acids provides a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of a potential drug molecule.

Beyond medicinal chemistry, amino acid derivatives like H-L-beta-Glu(OtBu)-OH are also used in materials science. For example, they can be incorporated into self-assembling peptides to create novel biomaterials with applications in tissue engineering and drug delivery. metu.edu.tr

Solid-Phase Peptide Synthesis (SPPS):

In the context of SPPS, the Fmoc-protected version, Fmoc-L-beta-Glu(OtBu)-OH, is a standard reagent. sigmaaldrich.com SPPS allows for the efficient, stepwise assembly of peptide chains on a solid support. mdpi.com The use of orthogonally protected amino acids like Fmoc-L-beta-Glu(OtBu)-OH is fundamental to this process, enabling the precise construction of complex peptide sequences. nih.govnih.gov

Table 2: Research Findings on the Application of Glutamic Acid Derivatives

| Research Area | Key Finding | Reference |

|---|---|---|

| Peptide Synthesis | Fmoc-Glu(OtBu)-OH is a crucial building block for creating stapled α-helical peptides and peptide C-terminal thioesters. | sigmaaldrich.com |

| Antimicrobial Peptides | Peptides incorporating glutamic acid derivatives have been synthesized and tested for their ability to combat β-lactam resistant bacteria. | nih.gov |

| Protease Inhibitors | Derivatives like Cbz-Glu(OtBu)-OH are used in the synthesis of aza-peptide aldehydes and ketones as selective protease inhibitors. | nih.gov |

| Bioavailability of Peptides | Chemical modifications of peptides, including the use of protected glutamic acid, are explored to enhance oral bioavailability. | mdpi.com |

| Glycosidase Inhibitors | Complex synthesis of glycosidase inhibitors sometimes involves intermediates derived from protected amino acids. | au.dk |

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBISXSASJMHLS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of H L Glutamic Acid γ Tert Butyl Ester and Key Precursors

Direct Esterification and Protecting Group Introduction

The initial steps in preparing a usable glutamic acid derivative for peptide synthesis involve the selective esterification of the γ-carboxyl group followed by the protection of the α-amino group.

The direct esterification of L-Glutamic acid to its γ-tert-butyl ester is a key challenge due to the presence of two carboxyl groups (α and γ) and one amino group. Several methods have been developed to achieve selective esterification at the γ-position.

One common approach is the reaction of L-glutamic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comd-nb.infoacs.org This reaction is typically carried out in a suitable solvent like dichloromethane (B109758). google.com The isobutylene, a gas, acts as the source of the tert-butyl group. However, using a gaseous reagent like isobutylene can be hazardous and requires specialized equipment, making it less ideal for large-scale operations. google.com

A widely used alternative is the transesterification reaction using tert-butyl acetate (B1210297) as the tert-butyl source, catalyzed by an acid like perchloric acid. nih.govthieme-connect.com This method avoids the handling of gaseous isobutylene. However, it can sometimes result in low efficiency and be difficult to control. google.com Recent advancements have explored other catalysts, such as bis(trifluoromethanesulfonyl)imide, which can facilitate the direct tert-butylation of free amino acids in tert-butyl acetate quickly and in good yields. thieme-connect.com

These direct esterification methods often produce a mixture of products, including the desired γ-ester (H-L-Glu(OtBu)-OH), the α-ester (H-L-Glu-OtBu), and the di-ester (H-L-Glu(OtBu)-OtBu). google.com Separation of the desired γ-isomer is therefore a critical downstream step.

Table 1: Comparison of Direct Esterification Methods for L-Glutamic Acid

| Method | Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Isobutylene Addition | L-Glutamic Acid, Isobutylene | H₂SO₄ or p-Toluenesulfonic Acid | Direct conversion | Use of hazardous gas, requires specialized equipment google.comgoogle.com |

| Transesterification | L-Glutamic Acid, tert-Butyl Acetate | Perchloric Acid (HClO₄) | Avoids gaseous reagents | Potentially hazardous catalyst, may have low efficiency google.comthieme-connect.com |

For use in the most common solid-phase peptide synthesis (SPPS) strategy, the α-amino group of H-L-Glu(OtBu)-OH must be protected. altabioscience.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for this purpose in the Fmoc/tBu strategy. creative-peptides.comresearchgate.net The resulting compound, Fmoc-L-Glu(OtBu)-OH, is a cornerstone reagent for peptide synthesis. peptide.comsigmaaldrich.com

The introduction of the Fmoc group is typically achieved by reacting H-L-Glu(OtBu)-OH with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). google.comrsc.org The reaction is carried out in the presence of a base, like sodium bicarbonate or N,N-diisopropylethylamine (DIEA), in a solvent system such as aqueous acetone (B3395972) or tetrahydrofuran (B95107) (THF). rsc.org

This protection is crucial as it prevents the amino group of the incoming amino acid from reacting with itself or other activated carboxyl groups during the coupling step of SPPS. altabioscience.com The Fmoc group is stable during the coupling reaction but can be readily removed under mild basic conditions (e.g., with piperidine), allowing for the sequential addition of amino acids to build the peptide chain. creative-peptides.com The final product, Fmoc-L-Glu(OtBu)-OH, is a stable, crystalline solid that is commercially available at high purity. labmartgh.comaltabioscience.com

Selective Deprotection Strategies for α- and γ-Carboxyl Groups

In some advanced peptide synthesis applications, such as the creation of cyclic peptides or side-chain modifications, the selective deprotection of one carboxyl group while the other remains protected is necessary.

Strategies involving metal complexes can be employed for the selective manipulation of glutamic acid esters. Copper(II) salts are particularly effective in forming chelate complexes with the α-amino and α-carboxyl groups of amino acids. acs.org This complexation effectively shields the α-carboxyl group, allowing for selective reactions to occur at the γ-carboxyl position.

One patented method describes a process for the synthesis of N-(9-fluorenylmethoxycarbonyl)-glutamic acid-1-tert-butyl ester (Fmoc-Glu-OtBu), which is an isomer of the more common building block. google.com The process starts with a mixture of glutamic acid-5-tert-butyl ester (Glu(OtBu)) and glutamic acid-1-tert-butyl ester (Glu-OtBu). This mixture is treated with a copper salt, such as copper(II) sulfate (B86663) (CuSO₄), to form a copper complex. This complex is then reacted with a protecting reagent like Fmoc-OSu. The copper chelation at the α-center directs the Fmoc protection to the amino group while influencing the reactivity, leading to the selective formation of the desired protected derivative. While this is a selective protection method, it is part of a broader strategy that can differentiate the two carboxyl groups.

Another approach involves the initial formation of a diester, for example, glutamic acid dimethyl ester. google.com The amino group is then protected, followed by selective hydrolysis of the 5-position methyl ester using sodium hydroxide (B78521) in a mixed solvent system. This yields a protected glutamic acid-1-methyl ester, demonstrating that selective de-esterification at the γ-position is feasible under basic conditions when the α-ester is different. google.com While not involving copper salts directly for de-esterification, these multi-step strategies that differentiate the two ester groups are fundamental for achieving selective deprotection.

Optimization of Synthesis for Scalability and Purity

The commercial viability of peptide-based therapeutics relies on the availability of high-purity starting materials at a reasonable cost. Therefore, optimizing the synthesis of protected amino acids like H-L-Glu(OtBu)-OH and its Fmoc derivative for large-scale production is a continuous effort in process chemistry.

Efforts to optimize the synthesis focus on increasing yield, improving purity, reducing the number of steps, and using less expensive and hazardous materials. google.com For instance, a patented liquid-phase method for synthesizing L-glutamic acid-α-tert-butyl ester was developed to be feasible, controllable, and suitable for large-scale production with low cost and high yield (95%). google.com

Key areas of optimization include:

Avoiding Hazardous Reagents: Replacing hazardous materials like isobutylene gas google.com or potentially explosive reagents like perchloric acid thieme-connect.com with safer alternatives.

Improving Reaction Efficiency: Developing new catalytic systems that increase reaction rates and yields, such as the use of bis(trifluoromethanesulfonyl)imide for tert-butylation. thieme-connect.com

Streamlining Purification: Designing processes that yield products with higher purity, minimizing the need for complex and costly chromatographic purification steps. Some methods aim for direct crystallization of the product from the reaction mixture. google.com

Reducing Waste: Employing principles of green chemistry to reduce solvent usage and the generation of by-products. Microwave-assisted synthesis has been explored to reduce process times and solvent amounts. brieflands.com

The economies of scale achieved in the manufacturing of common Fmoc amino acids have significantly reduced their cost, making peptide therapeutics more accessible. altabioscience.com Continuous improvement in the synthetic routes for key intermediates like H-L-Glu(OtBu)-OH is crucial for the continued growth of the peptide drug market.

Table 2: Research Findings on Synthesis Optimization

| Area of Optimization | Research Finding | Significance | Reference(s) |

|---|---|---|---|

| Scalability | Development of a large-scale, liquid-phase synthesis for L-glutamic acid-α-tert-butyl ester. | Enables industrial production with high yield (95%) and purity (98.84%). | google.com |

| Reagent Safety | Use of tert-butyl acetate with perchloric acid or other catalysts to replace hazardous isobutylene gas. | Improves operational safety for esterification. | google.comthieme-connect.com |

| Cost Reduction | Economies of scale in the production of Fmoc amino acids have made them low-cost building blocks. | Reduces the overall manufacturing cost of peptides. | altabioscience.com |

| Process Efficiency | Microwave-assisted peptide synthesis can reduce reaction times and solvent usage. | Leads to faster and more cost-effective peptide production. | brieflands.com |

High Yield and Quality Production Strategies

The efficient synthesis of H-L-Glutamic Acid γ-tert-Butyl Ester, a crucial building block in peptide synthesis, is paramount for pharmaceutical and research applications. High-yield and high-purity production strategies are sought to ensure economic viability and the integrity of the final peptide products. Research has focused on several methodologies that optimize reaction conditions, minimize side reactions, and simplify purification processes. These strategies often involve the selective protection and deprotection of the two carboxylic acid groups of glutamic acid.

One of the significant challenges in synthesizing the γ-monoester is preventing the formation of the α-isomer and the di-ester. Advanced strategies often begin with the creation of the di-ester, L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂), followed by a highly selective removal of the α-tert-butyl group. This approach provides a controlled pathway to the desired γ-ester.

A patented method highlights a unique process for achieving high yield and quality by using a copper salt to facilitate the selective deprotection of the α-tert-butyl ester group from L-Glutamic acid di-tert-butyl ester. google.com This process is designed to be suitable for large-scale commercial production by simplifying the process route and reducing costs. google.com The initial step involves the transesterification of L-Glutamic acid with tert-butyl acetate catalyzed by perchloric acid to produce the di-ester, Glu(OtBu)₂. google.com This intermediate is then treated with a copper salt, which selectively coordinates to the α-amino and α-carboxyl groups, enabling the targeted removal of the α-tert-butyl ester. google.com This method avoids the more cumbersome traditional routes and significantly improves both yield and product quality. google.com

Another effective strategy involves the catalytic hydrogenation of a protected precursor. For instance, (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester can be hydrogenated using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction cleaves the benzyloxycarbonyl (Cbz) protecting group from the amine and potentially other protecting groups, leading to the desired amino acid ester. While one specific application of this method produced the α-tert-butyl ester with a 77% total yield and a melting point of 114-116°C, the principle of using catalytic hydrogenation for deprotection is a cornerstone of high-quality amino acid synthesis. chemicalbook.com

Furthermore, processes starting from L-pyroglutamic acid provide an alternative high-yield route. In one such synthesis, L-pyroglutamic acid is first esterified with tert-butyl acetate in the presence of perchloric acid, yielding the tert-butyl ester of pyroglutamic acid with a 70% yield. nih.gov This intermediate can then undergo further reactions, such as ring-opening, to generate the desired glutamic acid derivative. nih.gov For example, after subsequent protection and modification steps, the cyclic amide ring can be selectively opened with lithium hydroxide (LiOH) to afford the N-protected γ-tert-butyl ester in good yield. nih.gov

The table below summarizes findings from various high-yield synthesis strategies.

Table 1: Research Findings on High-Yield Synthesis of Glutamic Acid tert-Butyl Esters and Precursors

| Starting Material | Key Reagents/Catalysts | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| L-Glutamic Acid | tert-Butyl acetate, Perchloric acid, Copper Salt, Fmoc-OSu | Fmoc-L-Glu(OtBu)-OH | High | High | google.com |

| (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester | 10% Palladium on carbon, H₂ | L-Glutamic acid α-tert-butyl ester | 77% | Not Specified | chemicalbook.com |

| L-Pyroglutamic acid | tert-Butyl acetate, Perchloric acid | (S)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester | 70% | Not Specified | nih.gov |

| L-Glutamic acid-γ-methyl ester | Reaction solvent, Acid, Cbz-Osu, NaOH, Pd/C | L-Glutamic acid-α-tert-butyl ester | 95% | 98.84% | google.com |

These methodologies demonstrate a focus on process optimization for industrial-scale applications. The use of readily available starting materials, efficient catalysts, and selective reaction conditions are common themes in achieving high yields and purity. google.comgoogle.com The development of liquid-phase synthesis methods, for example, has been highlighted as being feasible, controllable, low-cost, and high-yield, with mild process conditions and easy removal of byproducts, making it suitable for mass production. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| H-L-Glutamic Acid γ-tert-Butyl Ester | H-L-Glu(OtBu)-OH, L-Glutamic acid 5-tert-butyl ester |

| L-Glutamic Acid | Glu |

| L-Glutamic acid di-tert-butyl ester | Glu(OtBu)₂ |

| tert-Butyl acetate | |

| Perchloric acid | |

| Copper salt | |

| (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester | Z-Glu(OtBu)-OH |

| Palladium on carbon | Pd/C |

| L-Glutamic acid α-tert-butyl ester | H-L-Glu-OtBu |

| L-Pyroglutamic acid | |

| Lithium hydroxide | LiOH |

| L-Glutamic acid-γ-methyl ester | Glu(Ome) |

| Benzyloxycarbonyl-N-hydroxysuccinimide ester | Cbz-Osu |

| Sodium hydroxide | NaOH |

| L-Glutamic acid di-tert-butyl ester hydrochloride | H-L-Glu(OtBu)-OtBu*HCl |

| Triphosgene | |

| Triethylamine | |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |

Role in Peptide Synthesis Methodologies

Fundamental Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the efficient and controlled assembly of peptide chains on a solid support. peptide.compeptide.comluxembourg-bio.com In this methodology, amino acid derivatives with appropriate protecting groups are sequentially added to a growing peptide chain anchored to a resin. peptide.compeptide.com H-L-β-Glu(OtBu)-OH, and more commonly its N-terminally protected form such as Fmoc-β-Glu(OtBu)-OH, is a key reagent in this process, particularly for constructing peptides containing non-natural β-amino acid residues. sigmaaldrich.com

The incorporation of β-amino acids like β-homoglutamic acid can significantly alter the resulting peptide's structural and functional characteristics. These modifications can lead to peptides with enhanced resistance to enzymatic degradation by proteases, a critical attribute for therapeutic applications. The altered backbone conformation may also induce unique secondary structures and facilitate novel steric and electronic interactions, potentially improving binding affinity to specific biological targets.

The general SPPS cycle involving a building block like Fmoc-β-Glu(OtBu)-OH follows a series of repeated steps:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide chain. peptide.compeptide.com

Washing: Rinsing the resin to remove excess reagents and byproducts. peptide.compeptide.com

Coupling: Activation of the carboxyl group of the incoming amino acid (e.g., Fmoc-β-Glu(OtBu)-OH) and its subsequent reaction with the newly freed N-terminus of the peptide chain to form a peptide bond. peptide.combachem.com

Washing: A final wash to remove unreacted amino acid and coupling reagents, preparing the resin for the next cycle. peptide.compeptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com

The most widely used protection scheme in modern SPPS is the Fmoc/tBu strategy, which relies on an orthogonal system of protecting groups. peptide.comiris-biotech.debiosynth.com Orthogonality means that two or more protecting groups can be selectively removed under different chemical conditions without affecting the others. peptide.comiris-biotech.de The Fmoc-β-Glu(OtBu)-OH derivative is perfectly suited for this strategy.

In this approach:

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protection for the α-amino group. It is base-labile and is typically removed at each step of the synthesis using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deiris-biotech.de

The tert-butyl (tBu) group is used as a "permanent" protecting group for the reactive side chain. In H-L-β-Glu(OtBu)-OH, the γ-carboxyl group is protected as a tert-butyl ester (OtBu). This group is acid-labile and remains stable throughout the repeated base treatments used for Fmoc removal. iris-biotech.debiosynth.com

This orthogonal combination allows for the stepwise elongation of the peptide chain by selectively deprotecting the N-terminus for the next coupling reaction, while the side chains remain protected to prevent unwanted reactions. peptide.combiosynth.com

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. bachem.com Various coupling reagents have been developed to facilitate this reaction efficiently and minimize side reactions, particularly racemization. bachem.compeptide.com When incorporating Fmoc-β-Glu(OtBu)-OH, standard coupling reagents are effective, although the steric hindrance from the OtBu group might sometimes require optimized conditions like longer reaction times or double coupling cycles.

Common classes of coupling reagents used in SPPS include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. bachem.compeptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. peptide.com Carbodiimide activation is often performed in the presence of additives like N-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to suppress racemization. bachem.com

Uronium/Aminium Salts: These are highly efficient and popular reagents. Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.compeptide.com HATU is particularly effective, reacting faster and with less epimerization. peptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for difficult couplings, such as those involving sterically hindered amino acids. peptide.com

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DIC, EDC | Cost-effective; used with additives (e.g., HOBt, Oxyma) to reduce racemization. bachem.compeptide.com |

| Uronium/Aminium | HBTU, TBTU, HATU | Fast and efficient; byproducts are soluble and easily removed. bachem.compeptide.com HATU is noted for low racemization. peptide.com |

| Phosphonium | PyBOP, PyAOP | Highly effective for standard and sterically hindered couplings. peptide.com |

Side-Chain Protection and Deprotection in Peptide Synthesis

Reactive functional groups on amino acid side chains must be masked or "protected" during synthesis to prevent them from interfering with peptide bond formation or causing other unwanted side reactions. peptide.combiosynth.com For glutamic acid and its derivatives, the γ-carboxyl group is acidic and nucleophilic, necessitating protection. peptide.com In H-L-β-Glu(OtBu)-OH, this protection is provided by the tert-butyl (tBu) ester.

The choice of a protecting group is critical; it must be stable during the chain assembly but readily removable at the end of the synthesis without degrading the desired peptide. biosynth.com The tBu group is an ideal choice for the Fmoc/tBu strategy due to its distinct cleavage conditions compared to the Fmoc group. iris-biotech.debiosynth.com

The γ-tert-butyl ester of H-L-β-Glu(OtBu)-OH exhibits high stability under the basic conditions required for the repetitive removal of the N-terminal Fmoc group. The standard deprotection cocktail of 20-50% piperidine in DMF does not cleave the tBu ester, ensuring the side chain remains protected throughout the synthesis. peptide.com

Conversely, the tBu ester is designed to be labile under strongly acidic conditions. iris-biotech.de This differential stability is the foundation of the orthogonal protection scheme. peptide.combiosynth.com

| Protecting Group | Function | Stable To | Labile To (Cleavage Condition) |

|---|---|---|---|

| Fmoc | N-terminal Protection | Acid (TFA) | Base (e.g., 20% Piperidine/DMF) iris-biotech.de |

| tBu (tert-Butyl) | Side-Chain Protection (e.g., Glu, Asp) | Base (e.g., 20% Piperidine/DMF) | Strong Acid (e.g., 95% TFA) iris-biotech.de |

The process of peptide synthesis using the Fmoc/tBu strategy relies on the sequential, differential cleavage of protecting groups.

During Peptide Elongation: At the beginning of each coupling cycle, only the N-terminal Fmoc group is removed by treatment with a mild base. iris-biotech.de This exposes the terminal amine, making it available to react with the next activated amino acid. The tBu ester on the glutamic acid side chain, along with other acid-labile side-chain protecting groups, remains intact. peptide.comiris-biotech.de

Final Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the solid support resin. This is typically accomplished with a strong acid cocktail, most commonly containing 90-95% trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This single acidic treatment simultaneously removes the tBu side-chain protecting group from the glutamic acid residue, deprotects all other acid-labile side-chain groups, and cleaves the bond linking the peptide to the resin. iris-biotech.de The tert-butyl cations generated during this process can potentially cause side reactions, so "scavengers" like water, triisopropylsilane (B1312306) (TIS), or dithiothreitol (B142953) (DTT) are added to the cleavage cocktail to trap these reactive species. advancedchemtech.comresearchgate.net

Mitigation of Side Reactions in Aspartyl- and Glutamyl-Containing Peptide Synthesis

The synthesis of peptides containing aspartic and glutamic acid can be prone to specific side reactions. peptide.combibliomed.orgijprt.org One of the most common issues with aspartic acid is the formation of a cyclic aspartimide intermediate under both acidic and basic conditions. peptide.com This intermediate can reopen to form a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone proceeds through the side-chain carboxyl group. peptide.com

A similar side reaction, glutarimide (B196013) formation, can occur with glutamic acid residues, particularly when the adjacent amino acid is sterically unhindered, such as glycine. nih.gov This cyclization results in a stable six-membered ring that blocks further peptide elongation. nih.gov The use of side-chain protecting groups like the tert-butyl ester on glutamic acid is the primary strategy to prevent the carboxyl group from participating in these intramolecular reactions during synthesis. adventchembio.com By keeping the side-chain carboxyl group esterified, its nucleophilicity is eliminated, thus preventing it from attacking the peptide backbone and forming a cyclic imide. adventchembio.com While the use of a β-amino acid like H-L-β-Glu(OtBu)-OH alters the backbone structure, which can influence reaction kinetics, the fundamental strategy of side-chain protection remains crucial for preventing unwanted cyclization and other side reactions.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| H-L-β-Glu(OtBu)-OH | L-β-Homoglutamic acid γ-tert-butyl ester |

| Fmoc-β-Glu(OtBu)-OH | N-α-Fmoc-L-β-homoglutamic acid γ-tert-butyl ester |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| OtBu | tert-butyl ester |

| Boc | tert-butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | N-Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Prevention of Aspartimide Formation and Rearrangement in Related Systems

Aspartimide formation is a notorious side reaction that frequently occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid (Asp). This intramolecular cyclization reaction involves the peptide backbone nitrogen attacking the side-chain carboxyl group of an aspartyl residue, leading to the formation of a five-membered succinimide (B58015) ring. This aspartimide intermediate is susceptible to base-catalyzed hydrolysis, which can result in a mixture of peptides containing the correct α-aspartyl linkage, the rearranged β-aspartyl linkage, and epimerized products. This often leads to challenging purification processes and reduced yields of the target peptide.

The structure of H-L-BETA-GLU(OtBU)-OH, being a beta-amino acid, inherently alters the geometry of the peptide backbone. This alteration in the backbone structure can sterically hinder the necessary conformation for the intramolecular cyclization that leads to aspartimide formation. While direct studies on H-L-BETA-GLU(OtBU)-OH's efficacy in preventing aspartimide formation are not extensively detailed in publicly available research, the principles of peptide chemistry suggest that the presence of a beta-amino acid can disrupt the spatial arrangement required for the nucleophilic attack of the backbone amide on the side chain.

The tert-butyl (OtBu) protecting group on the side chain of H-L-BETA-GLU(OtBU)-OH is a standard acid-labile protecting group used in Fmoc-SPPS. It is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. The bulky nature of the OtBu group itself can also contribute to sterically shielding the side-chain carboxyl group, further reducing the likelihood of intramolecular side reactions.

Table 1: Factors Influencing Aspartimide Formation in Peptide Synthesis

| Factor | Description | Impact on Aspartimide Formation |

| Amino Acid Sequence | The amino acid C-terminal to the Asp residue significantly influences the rate of aspartimide formation. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction. | High |

| Deprotection Conditions | The base used for Fmoc deprotection, its concentration, and the reaction time can affect the extent of aspartimide formation. Prolonged exposure to strong bases increases the risk. | High |

| Side-Chain Protecting Group | The nature of the protecting group on the Asp side chain plays a crucial role. Bulky protecting groups can sterically hinder the intramolecular cyclization. | Medium to High |

| Peptide Conformation | The local conformation of the peptide chain can either facilitate or hinder the approach of the backbone nitrogen to the side-chain carboxyl group. | Medium |

Application in Automated Peptide Synthesis Platforms

Automated peptide synthesis has become the standard for the production of peptides in both research and industrial settings. beilstein-journals.org These platforms automate the repetitive cycles of deprotection, coupling, and washing steps inherent to solid-phase peptide synthesis, leading to increased efficiency, reproducibility, and throughput. americanpeptidesociety.org

The incorporation of non-standard amino acids like H-L-BETA-GLU(OtBU)-OH into automated synthesis workflows is a key strategy for creating peptides with novel structures and properties. The general process for incorporating this amino acid derivative into an automated synthesizer would follow the standard protocols for Fmoc-SPPS. beilstein-journals.org

The workflow on an automated synthesizer typically involves the following steps:

Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of a base, commonly piperidine in DMF.

Washing: The resin is thoroughly washed to remove excess deprotection reagent and the Fmoc by-products.

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, the Fmoc-protected version of H-L-BETA-GLU(OtBU)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and then coupled to the free N-terminus of the peptide chain on the resin.

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

These cycles are repeated until the desired peptide sequence is assembled. The compatibility of H-L-BETA-GLU(OtBU)-OH with these automated platforms is contingent on its solubility in the standard solvents used for SPPS and the reactivity of its free amine for efficient coupling. The use of a side-chain protecting group like OtBu is standard practice in automated synthesis to prevent side reactions during chain elongation. beilstein-journals.org

The incorporation of beta-amino acids can sometimes require optimization of coupling times or the use of more potent coupling reagents due to potential differences in reactivity compared to their alpha-amino acid counterparts. However, modern automated peptide synthesizers offer the flexibility to modify these parameters to ensure efficient incorporation of such specialized building blocks.

Table 2: Key Parameters in Automated Solid-Phase Peptide Synthesis

| Parameter | Typical Conditions/Reagents | Purpose |

| Solid Support | Polystyrene or Polyethylene (B3416737) glycol (PEG) based resins (e.g., Wang, Rink Amide) | Provides a solid matrix for peptide assembly. |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus during coupling; removed by a base. |

| Deprotection Reagent | 20-40% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling step. |

| Coupling Reagents | Carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma), or Uronium/Aminium salts (e.g., HBTU, HATU) | Activate the carboxyl group of the incoming amino acid for efficient peptide bond formation. |

| Solvents | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (DCM) | Solubilize reagents and swell the resin. |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Theoretical and Computational Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as powerful tools to investigate the behavior of molecules over time at an atomic level.

Prediction of Molecular Interactions

MD simulations would be utilized to predict the non-covalent interactions between H-L-BETA-GLU(OtBU)-OH and its environment, such as solvent molecules or other parts of a larger peptide. The simulations would track the formation and lifetime of hydrogen bonds involving the backbone amide and carbonyl groups, as well as van der Waals interactions of the side chain. This analysis provides insights into how the compound interacts with its surroundings, which is crucial for understanding its role in molecular recognition and binding events.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO, QTAIM)

Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule.

Density Functional Theory (DFT): DFT would be the primary method to calculate the optimized geometry and electronic properties of H-L-BETA-GLU(OtBU)-OH. These calculations would yield a precise three-dimensional structure and electron distribution.

HOMO/LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis would be performed on the calculated electron density to characterize the chemical bonds within the molecule. This method defines atomic basins and analyzes critical points in the electron density to provide a rigorous definition of atomic properties and bond types (e.g., covalent vs. ionic character).

A representative data table for such quantum chemical calculations would typically include:

| Parameter | Value | Unit |

| Total Energy | Calculated Value | Hartrees |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

Emerging Research Avenues and Future Perspectives

Development of Novel Peptide Modifiers and Derivatives

The use of H-L-BETA-GLU(OtBU)-OH is instrumental in the creation of novel peptide modifiers and derivatives with tailored biological activities. As a β-amino acid, its incorporation into a peptide backbone fundamentally alters the molecule's shape and physicochemical properties. This modification can lead to the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved therapeutic characteristics.

Researchers are actively exploring β-amino acids to create peptides with diverse functions, including:

Receptor Agonists and Antagonists: By modifying peptide conformation, derivatives containing β-glutamic acid can be designed to bind more selectively or with higher affinity to specific cellular receptors.

Enzyme Inhibitors: The altered backbone structure can make these peptides potent and specific inhibitors of enzymes involved in disease pathways. nih.gov

Antimicrobial Peptides: The development of peptides that can combat multidrug-resistant bacteria is a critical area of research, and β-amino acid-containing peptides have shown promise in this domain. acs.org

The glutamic acid side chain, temporarily protected by the tert-butyl (OtBU) group, offers an additional site for modification. After selective deprotection, this side chain can be conjugated to other molecules, such as imaging agents, drug payloads, or polymers like polyethylene (B3416737) glycol (PEG), to create highly functionalized peptide derivatives.

Strategies for Enhanced Peptide Properties

A primary driver for using H-L-BETA-GLU(OtBU)-OH is to enhance the stability and efficacy of therapeutic peptides. Natural peptides are often limited by their short half-life in the body due to rapid breakdown by protease enzymes. The inclusion of β-amino acids provides a powerful strategy to overcome this challenge.

Key strategies for improving peptide properties through the use of β-amino acids include:

Proteolytic Resistance: The altered peptide bond arrangement resulting from the inclusion of a β-amino acid is not readily recognized by proteases, significantly increasing the peptide's metabolic stability and in vivo half-life. acs.orgnih.gov

Conformational Control: Peptides containing β-amino acids, known as β-peptides or α,β-peptides, can fold into stable, predictable secondary structures like helices and sheets, similar to natural proteins. acs.org This structural stability is crucial for maintaining biological activity.

Modulation of Bioactivity: The unique backbone conformation can lead to enhanced binding affinity and selectivity for biological targets. novoprolabs.com

| Enhancement Strategy | Mechanism | Primary Benefit |

|---|---|---|

| Incorporation of β-Amino Acids | Alters the peptide backbone, making it unrecognizable to many protease enzymes. | Increased metabolic stability and longer in vivo half-life. nih.gov |

| Cyclization | Reduces conformational flexibility and blocks access for exopeptidases. | Enhanced stability and potentially higher receptor selectivity. alliedacademies.org |

| N- and C-Terminal Modifications | Modifications like N-acetylation and C-amidation protect the peptide ends from degradation. | Increased resistance to exopeptidases. novoprolabs.com |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the peptide. | Improved solubility, extended shelf life, and reduced clearance. mdpi.com |

Green Chemistry Approaches in Peptide Synthesis

The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has traditionally relied on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Recognizing the environmental impact, the field is moving towards more sustainable, "green" chemistry approaches. These principles are fully applicable to syntheses involving H-L-BETA-GLU(OtBU)-OH.

The core tenets of green chemistry in peptide synthesis include:

Use of Greener Solvents: There is a significant research effort to replace hazardous solvents with more environmentally benign alternatives. Solvents such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) have been successfully used in SPPS protocols. rsc.org

Waste Reduction: Innovations aim to reduce the number of washing steps and the excess of reagents used during the synthesis cycle, which accounts for the majority of waste generated. advancedchemtech.com

Energy Efficiency: The adoption of technologies like microwave-assisted synthesis can shorten reaction times, thereby reducing energy consumption.

| Solvent | Abbreviation | Key Advantage |

|---|---|---|

| Propylene Carbonate | PC | A green polar aprotic solvent that can replace both DMF and DCM. rsc.org |

| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable sources and has a better safety profile than many traditional solvents. |

| Cyclopentyl methyl ether | CPME | Offers lower toxicity and is less hazardous than DMF or NMP. |

| Water | H₂O | The most environmentally friendly solvent, though its use requires specialized resins and reagents. advancedchemtech.com |

Q & A

Q. What are the standard protocols for synthesizing H-L-BETA-GLU(OtBu)-OH, and how can researchers optimize yield and purity?

To synthesize H-L-BETA-GLU(OtBu)-OH, begin with protected glutamic acid derivatives and employ tert-butoxycarbonyl (OtBu) group chemistry. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and confirm yield gravimetrically after lyophilization. For reproducibility, document all parameters (e.g., stoichiometry, reaction time) and validate results across multiple batches .

Q. Which spectroscopic techniques are most effective for characterizing H-L-BETA-GLU(OtBu)-OH, and how should data be interpreted?

Use - and -NMR to confirm the presence of the OtBu group (e.g., tert-butyl peaks at ~1.4 ppm in -NMR) and the β-glutamic acid backbone. FT-IR can identify carboxylate (C=O stretch ~1700 cm) and amine (N-H ~3300 cm) functional groups. For crystallographic analysis, employ single-crystal X-ray diffraction (SHELXL for refinement) to resolve stereochemistry and verify bond lengths/angles against Shannon's ionic radii database .

Q. How can researchers design experiments to assess the stability of H-L-BETA-GLU(OtBu)-OH under various conditions?

Conduct accelerated stability studies under stress conditions (e.g., pH 3–10, 40–60°C, UV light exposure). Use LC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with inert atmospheres to isolate oxidative degradation pathways. Report statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of H-L-BETA-GLU(OtBu)-OH?

Discrepancies in properties like solubility or pKa may arise from varying experimental setups (e.g., ionic strength, temperature). Replicate studies using standardized buffers (e.g., IUPAC-recommended conditions) and validate methods via interlaboratory comparisons. Apply multivariate analysis to identify confounding variables (e.g., residual solvents) and publish raw datasets with metadata to enable cross-validation .

Q. How can computational methods complement experimental data in studying H-L-BETA-GLU(OtBu)-OH's reactivity?

Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways, focusing on the OtBu group’s steric effects and electronic contributions. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate conformational models. Use molecular dynamics simulations to predict solubility or aggregation behavior in biological systems .

Q. What methodologies ensure reproducibility in studies involving H-L-BETA-GLU(OtBu)-OH?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo. Use electronic lab notebooks (ELNs) to track reagent lot numbers and environmental conditions. For structural studies, report crystallographic data (e.g., CIF files) with full refinement statistics (R-factors, residual density) using SHELXL .

Q. How to integrate multi-omics data when studying H-L-BETA-GLU(OtBu)-OH in biological systems?

Combine metabolomics (LC-MS) and proteomics (LC-MS/MS) to map the compound’s interaction networks. Use pathway analysis tools (e.g., KEGG, Reactome) to identify enzymes or receptors affected by H-L-BETA-GLU(OtBu)-OH. Validate hypotheses with CRISPR-edited cell lines or isotopic tracing. Ensure data interoperability by adopting common ontologies (e.g., ChEBI for chemical identifiers) .

Q. What are the best practices for documenting synthetic procedures and analytical data for H-L-BETA-GLU(OtBu)-OH?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include step-by-step synthesis, purification details, and characterization data (NMR, HPLC, HRMS) in the main text or supplementary information. For novel compounds, provide elemental analysis and high-resolution mass spectra. Reference established protocols for known intermediates .

Q. How to conduct a systematic review of existing literature on H-L-BETA-GLU(OtBu)-OH?

Use Boolean search strategies in SciFinder and Reaxys (e.g., "H-L-BETA-GLU(OtBu)-OH" AND "synthesis" OR "applications"). Filter results by publication type (e.g., peer-reviewed articles, patents) and date. Critically appraise studies for methodological rigor (e.g., sample size, controls) and use citation management tools (EndNote, Zotero) to organize findings .

Q. What ethical guidelines apply when handling H-L-BETA-GLU(OtBu)-OH in interdisciplinary research?

Comply with institutional safety protocols (e.g., fume hood use, waste disposal per SDS guidelines). For biological studies, obtain ethics approvals for animal/human trials and anonymize sensitive data. Disclose conflicts of interest (e.g., funding sources) and adhere to open-access mandates for publicly funded research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.